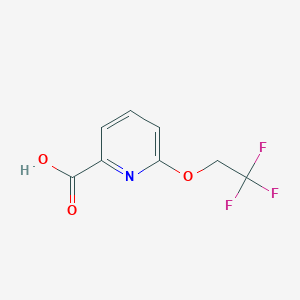

6-(2,2,2-Trifluoroethoxy)picolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJLNWTEWVWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247503-48-5 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)picolinic Acid

This technical guide provides a comprehensive overview of 6-(2,2,2-Trifluoroethoxy)picolinic acid, a key intermediate in the development of agrochemicals and pharmaceuticals. The document details its chemical structure, molecular properties, a proposed synthesis protocol, and its biological mode of action, particularly in the context of its application as a synthetic auxin herbicide.

Core Compound Properties

This compound is a pyridine carboxylic acid derivative. The inclusion of a trifluoroethoxy group can enhance the metabolic stability and bioavailability of molecules, making it a valuable building block in medicinal chemistry and agrochemical research.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| CAS Number | 1247503-48-5 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

Proposed Synthesis Protocol

Experimental Workflow

A proposed synthetic workflow for this compound.

Step 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)picolinonitrile

-

Materials: 6-chloropicolinonitrile, 2,2,2-trifluoroethanol, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form sodium 2,2,2-trifluoroethoxide.

-

To this solution, add 6-chloropicolinonitrile (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

-

The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

-

Materials: 6-(2,2,2-trifluoroethoxy)picolinonitrile, concentrated hydrochloric acid or sodium hydroxide solution.

-

Procedure (Acid Hydrolysis):

-

The nitrile from the previous step is suspended in concentrated hydrochloric acid.

-

The mixture is heated to reflux and stirred for 12-24 hours.

-

The reaction is monitored by TLC for the disappearance of the nitrile.

-

Upon completion, the mixture is cooled, and the pH is adjusted to 3-4 with a concentrated sodium hydroxide solution to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Biological Activity and Signaling Pathway

Picolinic acid derivatives are a well-established class of herbicides that act as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[2]

The primary mode of action involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[3][4] This binding event promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of these repressors leads to the derepression of auxin response factors (ARFs), which in turn activate the transcription of numerous auxin-responsive genes. The resulting overstimulation of auxin signaling pathways disrupts normal plant development, causing epinasty, cell elongation, and eventually, plant death.[5]

Synthetic Auxin Signaling Pathway

Mechanism of action of picolinic acid-based herbicides as synthetic auxins.

References

- 1. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

6-(2,2,2-Trifluoroethoxy)picolinic Acid: A Technical Overview of a Modern Synthetic Building Block

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

6-(2,2,2-Trifluoroethoxy)picolinic acid, identified by its CAS number 1247503-48-5, is a fluorinated pyridine derivative that has emerged as a valuable building block in contemporary chemical synthesis. While a detailed historical record of its specific "discovery" as a standalone active compound is not prominent in publicly accessible literature, its utility is inferred from its commercial availability and the known advantages conferred by its structural motifs in medicinal and agrochemical research. The incorporation of a trifluoroethoxy group onto a picolinic acid scaffold can significantly influence the physicochemical properties of larger molecules, potentially enhancing metabolic stability, bioavailability, and binding affinity. This technical guide provides an overview of the available information on this compound, focusing on its chemical properties and synthetic context rather than a non-existent discovery narrative.

Introduction to Fluorinated Picolinic Acids

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a well-established class of compounds with a broad spectrum of biological activities and applications, including roles as antiviral agents and intermediates in pharmaceutical synthesis. The strategic incorporation of fluorine atoms or fluorine-containing moieties into organic molecules is a widely employed strategy in drug discovery and materials science. The unique electronic properties of fluorine can profoundly alter the characteristics of a parent molecule.

The trifluoroethoxy group (-OCH₂CF₃) is of particular interest. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can impact the acidity of the picolinic acid proton and influence the reactivity of the pyridine ring. Furthermore, this group can enhance the lipophilicity of a molecule, which may improve its ability to cross biological membranes. It is also often associated with increased metabolic stability by blocking potential sites of oxidative metabolism.

Physicochemical Properties of this compound

Quantitative data for this compound is primarily limited to its fundamental physicochemical properties. The following table summarizes this information based on data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1247503-48-5 | Commercial Suppliers |

| Molecular Formula | C₈H₆F₃NO₃ | Calculated |

| Molecular Weight | 221.13 g/mol | Calculated |

No publicly available experimental data on properties such as pKa, logP, or solubility for this specific compound were found in the searched literature.

Synthesis and Methodologies

While a specific, detailed experimental protocol for the initial synthesis of this compound is not described in the available search results, general synthetic strategies for analogous compounds provide a logical framework for its preparation. The synthesis of related fluoroalkoxy-substituted pyridine derivatives often involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyridine ring with the corresponding fluoroalkoxide.

A plausible synthetic workflow for this compound is depicted in the following diagram. This represents a generalized approach based on common organic chemistry principles for the synthesis of similar molecules.

Caption: A generalized synthetic workflow for the preparation of this compound.

Experimental Considerations (General):

-

Starting Material: A suitable starting material would be an ester of a 6-halopicolinic acid, such as methyl 6-chloropicolinate or ethyl 6-bromopicolinate. The ester group serves to protect the carboxylic acid during the substitution reaction.

-

Alkoxide Formation: 2,2,2-Trifluoroethanol would be treated with a strong base, such as sodium hydride, to generate the corresponding sodium 2,2,2-trifluoroethoxide in situ.

-

Nucleophilic Aromatic Substitution: The trifluoroethoxide would then displace the halide at the 6-position of the picolinate ester. This reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and may require elevated temperatures.

-

Hydrolysis: The final step would be the hydrolysis of the ester group to the carboxylic acid, which can be achieved under acidic or basic conditions.

Applications in Research and Development

The primary role of this compound appears to be as an intermediate or building block in the synthesis of more complex, biologically active molecules. Its structure is suggestive of its utility in the following areas:

-

Pharmaceuticals: The picolinic acid moiety is a known pharmacophore, and the trifluoroethoxy group can be used to modulate the pharmacokinetic properties of a drug candidate.

-

Agrochemicals: Many modern herbicides and pesticides contain fluorinated pyridine rings. The synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide, an intermediate for the herbicide trifloxysulfuron, highlights the importance of trifluoroethoxylated pyridines in this industry.

No specific signaling pathways directly modulated by this compound have been identified in the public domain, which is consistent with its role as a synthetic intermediate rather than a pharmacologically characterized agent.

Conclusion

Potential Research Areas for 6-(2,2,2-Trifluoroethoxy)picolinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a versatile scaffold in medicinal chemistry and agrochemical research, exhibiting a wide range of biological activities. The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the picolinic acid core is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity. The strong electron-withdrawing nature of the trifluoromethyl group is known to enhance the binding affinity of molecules to their biological targets and improve their pharmacokinetic profiles. This technical guide outlines potential research avenues for the novel compound 6-(2,2,2-Trifluoroethoxy)picolinic acid, focusing on its synthesis and exploration of its herbicidal and cholinesterase inhibitory activities.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from the commercially available 2-bromo-6-hydroxypyridine.

Step 1: Synthesis of 6-Hydroxypicolinic acid

The first step is the carboxylation of 2-bromo-6-hydroxypyridine to yield 6-hydroxypicolinic acid.

Step 2: Etherification of 6-Hydroxypicolinic acid

The subsequent step involves the etherification of the hydroxyl group of 6-hydroxypicolinic acid with a suitable 2,2,2-trifluoroethoxy source. Two common methods for such etherification are the Williamson ether synthesis and the Mitsunobu reaction.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathways to this compound.

Potential Research Area 1: Herbicidal Activity

Rationale

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[1][2][3] They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.[4] The substitution at the 6-position of the picolinic acid ring has been shown to be critical for herbicidal activity.[2] The introduction of a trifluoroethoxy group could enhance the molecule's uptake, translocation, and interaction with the auxin receptor complex, potentially leading to a potent and selective herbicide.

Proposed Mechanism of Action: Auxin Signaling Disruption

Synthetic auxins like picolinic acid derivatives bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent disruption of normal plant growth.[5]

Caption: Hypothesized mechanism of herbicidal action via auxin signaling disruption.

Experimental Protocols

This primary assay assesses the effect of the test compound on the root elongation of a model plant, such as Arabidopsis thaliana or cress.

-

Materials:

-

Seeds of the chosen test plant (e.g., Arabidopsis thaliana, cress).

-

Petri dishes with sterile filter paper or agar medium.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Positive control (e.g., a commercial auxin herbicide like Picloram).

-

Negative control (solvent only).

-

Growth chamber with controlled light and temperature.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control in the growth medium.

-

Dispense the solutions into the Petri dishes.

-

Place a set number of seeds in each dish.

-

Incubate the dishes in a vertical position in the growth chamber for a defined period (e.g., 3-7 days).

-

Measure the primary root length of the seedlings.

-

Calculate the concentration required for 50% inhibition of root growth (IC50).[6]

-

This assay investigates the molecular mechanism by measuring the expression levels of known auxin-responsive genes.

-

Materials:

-

Plant seedlings treated with the test compound as described above.

-

RNA extraction kit.

-

Reverse transcription kit for cDNA synthesis.

-

Quantitative PCR (qPCR) machine and reagents.

-

Primers for auxin-responsive genes (e.g., IAA1, SAUR family genes) and a reference gene.[7]

-

-

Procedure:

-

Treat seedlings with an effective concentration of the test compound for a short duration (e.g., 2-6 hours).

-

Harvest the plant tissue and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR to quantify the relative expression levels of the target auxin-responsive genes.

-

Analyze the data to determine if the compound induces the expression of these genes, consistent with an auxin-like effect.

-

Data Presentation

| Compound | Test Species | IC50 (µM) [Root Growth Inhibition] | Fold Change in Auxin-Responsive Gene Expression |

| This compound | Arabidopsis thaliana | To be determined | To be determined |

| Picloram (Positive Control) | Arabidopsis thaliana | Literature value | Literature value |

| Solvent Control | Arabidopsis thaliana | N/A | 1 (baseline) |

Potential Research Area 2: Cholinesterase Inhibition

Rationale

Picolinic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. The electronic properties of the trifluoroethoxy group could facilitate binding to the active site of these enzymes.

Proposed Mechanism of Action: Enzyme Inhibition

This compound may act as a competitive or mixed-type inhibitor of AChE and BChE by binding to the catalytic or peripheral anionic site of the enzymes, thereby preventing the hydrolysis of acetylcholine.

Caption: Hypothesized mechanism of cholinesterase inhibition.

Experimental Protocols

This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.[1][8][9]

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant).

-

Butyrylcholinesterase (from equine serum or human recombinant).

-

Acetylthiocholine iodide (ATCI) as substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) as substrate for BChE.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

This compound stock solution (in DMSO).

-

Positive control (e.g., Donepezil or Galantamine).

-

96-well microplate reader.

-

-

Procedure:

-

In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme (AChE or BChE) to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Computational docking can predict the binding mode and affinity of the test compound to the active site of cholinesterases.

-

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD).

-

Molecular visualization software (e.g., PyMOL, Chimera).

-

-

Procedure:

-

Obtain the 3D crystal structures of human AChE and BChE from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound.

-

Define the binding site on the enzymes based on the location of the co-crystallized ligand or known active site residues.

-

Perform the docking simulation to predict the binding pose and estimate the binding energy.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site residues.[10][11][12][13]

-

Data Presentation

| Compound | Target Enzyme | IC50 (µM) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (from Docking) |

| This compound | AChE | To be determined | To be determined | To be determined |

| BChE | To be determined | To be determined | To be determined | |

| Donepezil (Positive Control) | AChE | Literature value | Literature value | Literature value |

| Galantamine (Positive Control) | AChE | Literature value | Literature value | Literature value |

Conclusion

This compound is a novel compound with significant potential for biological activity. The presence of the trifluoroethoxy group is expected to enhance its pharmacokinetic and pharmacodynamic properties. The proposed research areas of herbicidal activity and cholinesterase inhibition are based on the well-established bioactivities of the picolinic acid scaffold. The detailed experimental protocols provided in this guide offer a clear roadmap for the initial investigation of this promising molecule. The results from these studies will be crucial in determining the potential of this compound as a lead compound for the development of new herbicides or therapeutic agents.

References

- 1. A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discoveryjournals.org [discoveryjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions [frontiersin.org]

- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. mdpi.com [mdpi.com]

- 11. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 6-(2,2,2-Trifluoroethoxy)picolinic acid

This guide provides a detailed overview of the anticipated safety and handling protocols for 6-(2,2,2-Trifluoroethoxy)picolinic acid. The information presented is compiled from safety data sheets (SDS) of structurally analogous compounds, including 6-Chloro-5-(2,2,2-trifluoroethoxy)picolinic acid, 6-(4-Trifluoromethoxyphenyl)picolinic acid, and the parent compound, Picolinic acid. Researchers, scientists, and drug development professionals should use this information as a preliminary guideline and conduct a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

Based on data from similar chemical structures, this compound is anticipated to be classified as a hazardous substance. The primary concerns are irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classification is likely to include the following:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

This data is extrapolated from structurally similar compounds and should be confirmed with a substance-specific SDS.

GHS Pictograms and Signal Word:

-

Pictogram:

-

(Exclamation Mark)

-

-

Signal Word: Warning [1]

A logical representation of the GHS hazard classification process is outlined below:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements is crucial for minimizing risk. The following table summarizes the key precautionary measures:

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

Personal Protective Equipment (PPE):

The selection of appropriate PPE is paramount. The following levels of protection are recommended:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant suit should be worn.[3] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator with an appropriate cartridge should be used.[3] Ensure proper ventilation. |

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of personnel.

Handling:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ignition Sources: Keep away from heat, sparks, and open flames.[1]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

-

Dust Generation: Minimize dust generation and accumulation.[1]

Storage:

-

Container: Keep in a tightly closed, properly labeled container.[1]

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][2]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.

-

Long-term Storage: For long-term storage, a cool, dry place is recommended.[1]

The general workflow for safe handling of this chemical is depicted below:

First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel from the area.

-

Containment and Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For large spills, prevent entry into waterways.[2]

-

Environmental Precautions: Do not let the product enter drains.[1]

Toxicological Information

-

Acute Toxicity: Picolinic acid has an acute oral LD50 of 178 mg/kg in birds.[3] High doses of picolinic acid (≥500 mg/kg/day) have been shown to be vascular-neurotoxic in rats.[5] However, lower doses (125 or 250 mg/kg/day) did not show apparent adverse clinical effects in the same study.[5] Another study in rats showed that a diet containing 1% picolinic acid was lethal within a few days, while diets with 0.05% and 0.1% did not cause adverse effects.[6]

-

Irritation: As previously mentioned, this compound is expected to cause skin and serious eye irritation.[1]

-

Respiratory Sensitization: It may cause respiratory irritation.[1]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is currently available for this compound or its close analogs regarding these endpoints.

Experimental Protocols for Toxicity Assessment:

Should formal toxicological studies be required, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be followed. A brief overview of relevant protocols is provided below:

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels. The outcome of the test is the estimation of a range for the LD50 value.

-

Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the substance is applied to the shaved skin of an animal (typically a rabbit). The site is observed for erythema and edema at specified intervals.

-

Acute Eye Irritation/Corrosion (OECD 405): The test substance is applied to one eye of an animal (typically a rabbit). The eyes are examined for corneal opacity, iritis, conjunctivitis, and chemosis at specific time points.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[1] Do not allow the material to enter drains or waterways.[7]

References

- 1. aksci.com [aksci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. hmdb.ca [hmdb.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Solubility of 6-(2,2,2-Trifluoroethoxy)picolinic acid in Organic Solvents

Disclaimer: As of the latest literature review, publicly available quantitative solubility data for 6-(2,2,2-Trifluoroethoxy)picolinic acid in organic solvents is limited. To provide a comprehensive guide on the principles and methodologies for solubility determination, this document utilizes picolinic acid as a structurally related surrogate for illustrative purposes. The presented data and discussions should be considered as a general framework and not as a direct representation of the solubility of this compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and manufacturing processes. This compound is a pyridine derivative with potential applications in the pharmaceutical and agrochemical industries. Understanding its solubility in various organic solvents is essential for crystallization, purification, and formulation design. This technical guide provides an overview of the solubility of the related compound, picolinic acid, in select organic solvents, details common experimental protocols for solubility determination, and illustrates the underlying principles of solubility.

Quantitative Solubility Data of Picolinic Acid

The following table summarizes the reported solubility of picolinic acid in several organic solvents at a specified temperature. This data is intended to provide a comparative insight into the solubility of a closely related picolinic acid derivative.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Ethanol | 25 | 6.89 | [1] |

| Ethanol | ~20 | 5.71 | [2][3] |

| Acetonitrile | ~20 | 1.70 | [2][3] |

| Benzene | - | difficulty soluble | [1] |

| Chloroform | - | difficulty soluble | [1] |

| Diethyl ether | - | difficulty soluble | [1] |

Note: "difficulty soluble" indicates low solubility, but a precise quantitative value was not provided in the cited source.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and regulatory submissions. Several methods are commonly employed, each with its own advantages and limitations.

1. Gravimetric Method (Shake-Flask Method)

The gravimetric method is a widely accepted and accurate technique for determining equilibrium solubility.[4][5][6][7]

-

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by weighing the solid residue after solvent evaporation.

-

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure closures

-

Filtration apparatus (e.g., syringe filters)

-

Oven or vacuum desiccator

-

-

Procedure:

-

Add an excess of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath and agitate at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any undissolved solids.

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the compound's decomposition point or using a rotary evaporator).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

-

Calculate the solubility in the desired units (e.g., g/100 g solvent, mg/mL).

-

2. UV/Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and is often used for high-throughput screening.[8][9][10]

-

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and correlating it to a pre-established calibration curve.

-

Apparatus:

-

UV/Vis spectrophotometer

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a series of standard solutions of the compound in the solvent of interest at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution as described in the gravimetric method.

-

Filter the saturated solution to remove undissolved solids.

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

3. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the compound lacks a strong chromophore.[11][12][13][14][15][16]

-

Principle: The concentration of the solute in a saturated solution is determined by separating the compound from any impurities using HPLC and quantifying it based on the peak area relative to a calibration curve.

-

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV, MS)

-

Apparatus for preparing a saturated solution

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Develop a suitable HPLC method for the compound, including the choice of column, mobile phase, and detector settings.

-

Prepare a series of standard solutions of the compound and inject them into the HPLC to generate a calibration curve (peak area vs. concentration).

-

Prepare a saturated solution as described in the gravimetric method.

-

Filter the saturated solution.

-

Dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent.

-

Inject the diluted solution into the HPLC system.

-

Quantify the peak area corresponding to the compound and use the calibration curve to determine its concentration in the diluted sample, and subsequently, in the original saturated solution.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid in a liquid solvent.

Caption: General workflow for the experimental determination of solubility.

Conceptual Relationship between Molecular Structure and Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can form with the solvent.

References

- 1. picolinic acid [chemister.ru]

- 2. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scirp.org [scirp.org]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic and Structural Elucidation of 6-(2,2,2-Trifluoroethoxy)picolinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-(2,2,2-Trifluoroethoxy)picolinic acid. Due to the absence of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with analogous compounds. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H-3 |

| ~7.8 - 8.0 | t | 1H | H-4 |

| ~7.0 - 7.2 | d | 1H | H-5 |

| ~4.8 - 5.0 | q | 2H | -OCH₂CF₃ |

| ~11.0 - 13.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | -COOH |

| ~160 - 163 | C-6 |

| ~148 - 150 | C-2 |

| ~138 - 140 | C-4 |

| ~122 - 125 | C-3 |

| ~112 - 115 | C-5 |

| ~123 (q, J ≈ 277 Hz) | -CF₃ |

| ~65 (q, J ≈ 35 Hz) | -OCH₂CF₃ |

Predicted ¹⁹F NMR Data

Solvent: CDCl₃ Frequency: 376 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -74 | t | -OCH₂CF₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1580-1610 | Medium | C=C and C=N stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (ether) |

| 1100-1200 | Strong | C-F stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion |

| 236.04 | [M+H]⁺ |

| 258.02 | [M+Na]⁺ |

| 218.03 | [M-OH]⁺ |

| 192.04 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

¹⁹F NMR Acquisition: Fluorine spectra are acquired with proton decoupling. Key parameters include a spectral width of -250 to 50 ppm and 128-512 scans.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the ESI source or introduced via liquid chromatography.

-

Data Acquisition: The mass spectrometer is operated in positive or negative ion mode. The full scan mass spectrum is acquired over a mass-to-charge (m/z) range of 100-500.

-

Data Processing: The acquired mass spectrum is processed to identify the molecular ion and characteristic fragment ions. The accurate mass measurement allows for the determination of the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

The Trifluoroethoxy Group in Picolinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a derivative of pyridine, serves as a versatile scaffold in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a wide spectrum of biological activities, including herbicidal, anticancer, and neuroprotective effects. A key strategy in modern drug and pesticide design involves the strategic incorporation of fluorine-containing functional groups to enhance the physicochemical and pharmacokinetic properties of a lead compound. Among these, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a valuable substituent for modulating the biological activity and metabolic stability of picolinic acid derivatives.

This technical guide provides an in-depth analysis of the role of the trifluoroethoxy group in picolinic acid derivatives. It covers the impact of this group on the molecule's properties, synthesis, and biological activity, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

The Physicochemical Impact of the Trifluoroethoxy Group

The introduction of a trifluoroethoxy group onto the picolinic acid scaffold imparts several key physicochemical changes that can significantly influence its biological behavior. The strong electron-withdrawing nature of the three fluorine atoms alters the electronic properties of the pyridine ring, while the overall group affects lipophilicity and metabolic stability.

Key Physicochemical Properties Influenced by the Trifluoroethoxy Group:

-

Lipophilicity: The trifluoroethoxy group is significantly more lipophilic than a methoxy or ethoxy group. This increased lipophilicity can enhance the ability of the molecule to cross biological membranes, such as the cell membrane or the blood-brain barrier, potentially leading to improved absorption and distribution.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. The presence of the CF₃ group in the ethoxy moiety renders it highly resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer biological half-life and improved bioavailability.

-

Electronic Effects: The trifluoroethoxy group is a strong electron-withdrawing group. This can influence the pKa of the picolinic acid moiety and the overall electron distribution in the aromatic ring, which can in turn affect the binding affinity of the molecule to its biological target.

-

Conformational Effects: The trifluoroethoxy group can influence the preferred conformation of the molecule, which can be critical for optimal interaction with a biological target.

Synthesis of Trifluoroethoxy Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives bearing a trifluoroethoxy group typically involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyridine ring with trifluoroethoxide, or the etherification of a hydroxypicolinic acid derivative.

Experimental Protocol: Synthesis of 6-(2,2,2-Trifluoroethoxy)picolinic acid

This protocol is a representative example for the synthesis of a trifluoroethoxy-substituted picolinic acid, adapted from established procedures for the synthesis of similar compounds.

Materials:

-

6-Chloropicolinic acid

-

2,2,2-Trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Sodium Trifluoroethoxide: To a stirred solution of 2,2,2-trifluoroethanol (1.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium trifluoroethoxide solution, add a solution of 6-chloropicolinic acid (1.0 eq.) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

The trifluoroethoxy group can significantly influence the biological activity of picolinic acid derivatives, leading to potent herbicidal and potential therapeutic agents.

Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)

A prominent example of a biologically active picolinic acid derivative featuring a trifluoroethoxy group is in the field of herbicides. While not a picolinic acid itself, the structurally related compound Trifloxysulfuron is a potent sulfonylurea herbicide that contains a 3-(2,2,2-trifluoroethoxy)pyridine moiety. Its mechanism of action provides a clear illustration of the role of this functional group in achieving high efficacy.

Trifloxysulfuron is a selective, post-emergence herbicide used for the control of a wide range of broadleaf weeds and sedges in crops such as cotton and sugarcane.[1][2]

Mechanism of Action:

Trifloxysulfuron functions by inhibiting the plant enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[1][3][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[5][6][7] These amino acids are essential for protein synthesis and plant growth. By inhibiting ALS, Trifloxysulfuron blocks the production of these vital amino acids, leading to the cessation of cell division and ultimately, plant death.[1][3] Animals do not possess the ALS enzyme, which contributes to the herbicide's selectivity and low toxicity to mammals.[5]

The trifluoroethoxy group in Trifloxysulfuron plays a crucial role in its herbicidal activity. It contributes to the overall lipophilicity of the molecule, facilitating its absorption by the roots and foliage of the target weeds.[3][8] Furthermore, the metabolic stability conferred by the trifluoroethoxy group ensures that the herbicide persists long enough within the plant to reach its target site and exert its inhibitory effect.

Signaling Pathway of ALS Inhibition:

Caption: Mechanism of action of Trifloxysulfuron.

Potential Therapeutic Applications

Picolinic acid derivatives are also being investigated for their potential in cancer therapy. While no specific trifluoroethoxy-substituted picolinic acid derivative is currently approved as an anticancer drug, the known effects of the trifluoroethoxy group on drug-like properties make this an area of active research. The increased lipophilicity and metabolic stability could lead to improved tumor penetration and a longer duration of action for anticancer agents based on the picolinic acid scaffold.

Quantitative Data and Structure-Activity Relationships (SAR)

A direct comparison of the biological activity of picolinic acid derivatives with methoxy, ethoxy, and trifluoroethoxy substituents is limited in the publicly available literature. However, by extrapolating from structure-activity relationship (SAR) studies on related heterocyclic compounds, we can predict the likely impact of the trifluoroethoxy group.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Substituted Picolinic Acids

| Property | Methoxy Picolinate (Predicted) | Ethoxy Picolinate (Predicted) | Trifluoroethoxy Picolinate (Predicted) | Rationale & Potential Implications |

| Lipophilicity (logP) | Lower | Intermediate | Higher | The trifluoroethoxy group significantly increases lipophilicity, which can enhance membrane permeability and cell uptake, but may also increase binding to plasma proteins. |

| Metabolic Stability | Susceptible to O-demethylation | Moderately stable | High stability | The C-F bonds in the trifluoroethoxy group are resistant to metabolic degradation, leading to a longer biological half-life. |

| Binding Affinity | Target-dependent | Target-dependent | Potentially altered | The strong electron-withdrawing nature and steric bulk of the trifluoroethoxy group can significantly alter binding interactions with the target protein. |

While specific IC₅₀ values for a direct comparison are not available, research on other picolinic acid derivatives provides insights into the potency that can be achieved with this scaffold. For example, in a study of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives as potential herbicides, compounds with complex substitutions on the picolinic acid backbone exhibited IC₅₀ values in the low micromolar range against the root growth of Arabidopsis thaliana.[9]

Conclusion

The trifluoroethoxy group is a powerful tool in the design of novel picolinic acid derivatives for both agrochemical and pharmaceutical applications. Its ability to enhance lipophilicity and metabolic stability can lead to compounds with improved absorption, distribution, and a longer duration of action. The case of the herbicide Trifloxysulfuron demonstrates the successful application of this strategy, where the trifluoroethoxy group contributes to the potent inhibition of the essential plant enzyme ALS. While further research is needed to fully elucidate the structure-activity relationships of trifluoroethoxy-substituted picolinic acids in a therapeutic context, the unique physicochemical properties conferred by this group make it a highly attractive moiety for the development of next-generation bioactive molecules. This guide serves as a foundational resource for researchers seeking to leverage the benefits of the trifluoroethoxy group in their picolinic acid-based research and development programs.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. benchchem.com [benchchem.com]

- 4. Picolinic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies [mdpi.com]

- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(2,2,2-Trifluoroethoxy)picolinic Acid from 2-Picoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 6-(2,2,2-Trifluoroethoxy)picolinic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-picoline.

Synthetic Strategy Overview

The synthesis of this compound from 2-picoline is a multi-step process. The overall strategy involves the initial oxidation of the methyl group of 2-picoline to a carboxylic acid, followed by the introduction of a chlorine atom at the 6-position of the pyridine ring. The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the 2,2,2-trifluoroethoxy group.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Picolinic Acid from 2-Picoline

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

2-Picoline (α-picoline)

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

-

Dry ether

Equipment:

-

5-L three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Steam bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 mL of water and 50 g (0.54 mol) of 2-picoline.[1]

-

Add 90 g (0.57 mol) of potassium permanganate to the solution.[1]

-

Heat the mixture on a steam bath with stirring until the purple color of the permanganate has nearly disappeared (approximately 1 hour).[1]

-

Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water.[1]

-

Continue heating and stirring until the purple color is no longer visible (2–2.5 hours).[1]

-

Allow the reaction mixture to cool slightly, then filter the precipitated manganese dioxide and wash the filter cake thoroughly with 1 L of hot water.[1]

-

Concentrate the filtrate under reduced pressure to a volume of 150–200 mL.[1]

-

Filter the concentrated solution if necessary, then acidify to Congo red with concentrated hydrochloric acid (approximately 65–70 mL).[1]

-

Evaporate the acidic solution to dryness under reduced pressure.[1]

-

Reflux the solid residue with 250 mL of 95% ethanol for 1 hour and filter. Repeat the extraction with an additional 150 mL of 95% ethanol.[1]

-

Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to form.[1]

-

Chill the solution to about 10°C and continue to saturate with hydrogen chloride.[1]

-

Filter the precipitated picolinic acid hydrochloride and air-dry. The yield is typically 43–44 g (50–51%).[1]

-

For purification, the hydrochloride salt can be dissolved in hot absolute ethanol, filtered from any insoluble material (like potassium chloride), and recrystallized by the addition of an equal volume of dry ether.[1]

Step 2: Synthesis of 6-Chloropicolinic Acid from Picolinic Acid

A common method for the chlorination of pyridine rings at the 2- or 6-position involves the formation of the corresponding N-oxide, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Part 2a: Synthesis of Picolinic Acid N-oxide

Materials:

-

Picolinic acid

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

Procedure:

-

Dissolve picolinic acid in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the solution at room temperature.

-

Heat the mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Part 2b: Chlorination of Picolinic Acid N-oxide

Materials:

-

Picolinic Acid N-oxide

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Carefully add picolinic acid N-oxide to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

The crude 6-chloropicolinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

This step is a nucleophilic aromatic substitution reaction.

Materials:

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)[4]

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and 2,2,2-trifluoroethanol.

-

Cool the solution in an ice bath and carefully add sodium hydride in portions to form the sodium 2,2,2-trifluoroethoxide in situ. Stir until the evolution of hydrogen gas ceases.

-

Add 6-chloropicolinic acid to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and stir for 8-24 hours, monitoring the progress by TLC.[4]

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

The crude product can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the expected yields for each step of the synthesis. Note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| 1 | Oxidation | 2-Picoline | Picolinic Acid | KMnO₄, H₂O | 50-51 | [1] |

| 2a | N-Oxidation | Picolinic Acid | Picolinic Acid N-oxide | H₂O₂, Acetic Acid | >90 | General Procedure |

| 2b | Chlorination | Picolinic Acid N-oxide | 6-Chloropicolinic Acid | POCl₃ | 60-80 | General Procedure |

| 3 | SNAr | 6-Chloropicolinic Acid | This compound | NaOCH₂CF₃, DMF | 70-90 | General Procedure |

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

References

6-(2,2,2-Trifluoroethoxy)picolinic Acid: A Key Intermediate in Modern Herbicide Development

For Immediate Release

[City, State] – [Date] – In the competitive landscape of agrochemical research, the synthesis of novel and effective herbicides is paramount. A critical component in the development of a new class of pyridine-based herbicides is the intermediate, 6-(2,2,2-Trifluoroethoxy)picolinic acid. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis and potential applications of this pivotal molecule.

Introduction

This compound is a key building block in the synthesis of a new generation of herbicides. The incorporation of the trifluoroethoxy group at the 6-position of the picolinic acid scaffold has been shown to be a crucial element for potent herbicidal activity. These herbicides are designed to offer selective control of broadleaf weeds in various crops. The following sections detail the synthetic pathway to this intermediate and its subsequent conversion into active herbicidal compounds, supported by quantitative data and experimental protocols.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-chloropicolinonitrile. The first step involves a nucleophilic aromatic substitution to introduce the trifluoroethoxy group, followed by the hydrolysis of the nitrile to the carboxylic acid.

Diagram of the Synthesis Pathway

Caption: Synthetic route to this compound and its conversion to a herbicidal picolinamide.

Experimental Protocols

Protocol 1: Synthesis of 6-(2,2,2-Trifluoroethoxy)picolinonitrile

This protocol describes the nucleophilic aromatic substitution of chlorine in 6-chloropicolinonitrile with 2,2,2-trifluoroethanol.

Materials:

-

6-Chloropicolinonitrile

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add 2,2,2-trifluoroethanol (1.5 equivalents) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 6-chloropicolinonitrile (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 6-(2,2,2-trifluoroethoxy)picolinonitrile.

Protocol 2: Hydrolysis of 6-(2,2,2-Trifluoroethoxy)picolinonitrile to this compound

This protocol outlines the hydrolysis of the nitrile to the corresponding carboxylic acid under acidic conditions.

Materials:

-

6-(2,2,2-Trifluoroethoxy)picolinonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

Sodium hydroxide (NaOH) solution (10 M)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a solution of 6-(2,2,2-trifluoroethoxy)picolinonitrile (1.0 equivalent) in water, add concentrated sulfuric acid (5.0 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to 100 °C and stir for 6 hours.

-

Cool the mixture to room temperature and carefully neutralize with 10 M NaOH solution to pH 7.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Quantitative Data

The following table summarizes the typical yields and purity obtained in the synthesis of this compound and its precursor.

| Compound | Step | Starting Material | Reagents | Typical Yield (%) | Purity (%) (by HPLC) |

| 6-(2,2,2-Trifluoroethoxy)picolinonitrile | Nucleophilic Substitution | 6-Chloropicolinonitrile | 2,2,2-Trifluoroethanol, NaH | 85-95 | >98 |

| This compound | Hydrolysis | 6-(2,2,2-Trifluoroethoxy)picolinonitrile | H₂SO₄, H₂O | 80-90 | >99 |

Application in Herbicide Synthesis

This compound is a versatile intermediate for the synthesis of picolinamide herbicides. These herbicides are typically formed via an amide coupling reaction with a substituted aniline. A notable example of a structurally related herbicide is Picolinafen, which is N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide.[1][2] While not a direct derivative, its structure highlights the importance of the picolinamide scaffold with a substituted aryl ether at the 6-position.

Diagram of the Herbicidal Mode of Action

Picolinafen and related picolinamide herbicides act as inhibitors of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3][4] Inhibition of this enzyme leads to the accumulation of phytoene and a depletion of downstream carotenoids, resulting in photobleaching and eventual death of the susceptible plant.

Caption: Inhibition of phytoene desaturase by picolinamide herbicides disrupts the carotenoid biosynthesis pathway.

Conclusion

This compound is a valuable intermediate for the synthesis of novel herbicides. The protocols provided herein offer a reliable and high-yielding route to this key molecule. The understanding of the mode of action of related picolinamide herbicides provides a strong rationale for the development of new active ingredients based on this scaffold. Further research into the derivatization of this compound is anticipated to yield a new generation of selective and potent herbicides.

References

The Role of 6-(2,2,2-Trifluoroethoxy)picolinic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2,2,2-Trifluoroethoxy)picolinic acid is a specialized pyridine derivative with potential applications in pharmaceutical synthesis. Its unique trifluoroethoxy group can impart desirable properties to target molecules, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, the broader class of substituted picolinic acids serves as a crucial building block in the development of novel therapeutics. This document provides an overview of the potential applications of this compound, drawing parallels from structurally related compounds, and presents generalized experimental protocols for its utilization in synthetic chemistry.

Introduction

Picolinic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The pyridine ring serves as a versatile template for introducing diverse functionalities, while the carboxylic acid group provides a convenient handle for amide bond formation and other key synthetic transformations. The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the picolinic acid backbone can significantly influence the physicochemical properties of the resulting molecules. The high electronegativity of the fluorine atoms can alter the electron density of the pyridine ring, affecting its reactivity and interaction with biological targets. Furthermore, the trifluoroethoxy moiety can enhance lipophilicity and metabolic stability, which are critical parameters in drug design.

Potential Applications in Drug Discovery

Although direct synthetic routes to specific drugs using this compound are not extensively documented in publicly accessible literature, its structural motifs are found in compounds targeting a range of therapeutic areas. Based on the applications of analogous substituted picolinic acids, this reagent is a promising candidate for the synthesis of inhibitors for various enzymes and modulators of signaling pathways.

As a Key Intermediate in the Synthesis of Bioactive Molecules

Picolinic acids are frequently employed as key intermediates in multi-step synthetic sequences. The carboxylic acid can be activated to form an acid chloride or an active ester, facilitating coupling with amines, alcohols, and other nucleophiles to construct more complex molecular architectures.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in pharmaceutical synthesis. Researchers should optimize these conditions for their specific substrates and reactions.

Protocol 1: Amide Bond Formation via Acid Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, followed by reaction with an amine to form an amide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired amine

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 2.0 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

-

-

Amide Coupling:

-

Dissolve the desired amine (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM in a separate flask and cool to 0 °C.

-

Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

-

Protocol 2: Esterification

This protocol outlines the formation of an ester from this compound and an alcohol under acidic conditions.

Materials:

-

This compound

-

Desired alcohol (used as solvent or in an inert solvent)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

-